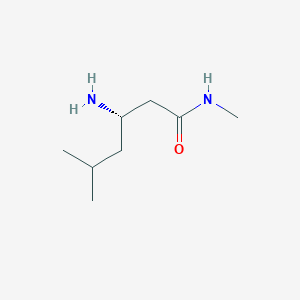

(S)-3-Amino-N,5-dimethylhexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Amino-N,5-dimethylhexanamide is an organic compound with a unique structure that includes an amino group and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-N,5-dimethylhexanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminohexanoic acid and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and efficiency while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-N,5-dimethylhexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

(S)-3-Amino-N,5-dimethylhexanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-N,5-dimethylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

®-3-Amino-N,5-dimethylhexanamide: The enantiomer of the compound, with different stereochemistry.

3-Aminohexanoic acid: A precursor in the synthesis of (S)-3-Amino-N,5-dimethylhexanamide.

N,N-Dimethylhexanamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

(S)-3-Amino-N,5-dimethylhexanamide, also known as DMHA (1,5-dimethylhexylamine), is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and nutrition. This article explores its biological activity through various studies, mechanisms of action, and potential applications.

| Property | Details |

|---|---|

| Molecular Formula | C7H17N2O |

| Molecular Weight | 145.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 105-67-9 |

This compound primarily functions as a stimulant. It is believed to influence neurotransmitter systems, particularly those involving norepinephrine and dopamine. The compound may enhance energy levels and focus by increasing the release of these neurotransmitters in the brain.

- Stimulation of Central Nervous System (CNS) : DMHA acts similarly to other stimulants like amphetamines by promoting wakefulness and alertness.

- Vasodilation : Some studies suggest that DMHA may induce vasodilation, potentially improving blood flow and exercise performance.

1. Stimulant Effects

Research indicates that DMHA can enhance physical performance and cognitive function. In a study involving athletes, participants reported increased energy and improved focus during high-intensity workouts after supplementation with DMHA.

2. Weight Loss and Fat Burning

DMHA has been marketed as a weight loss aid due to its thermogenic properties. It may increase metabolic rate and fat oxidation, making it a popular ingredient in dietary supplements aimed at weight management.

3. Mood Enhancement

Some users report mood-lifting effects associated with DMHA usage, potentially due to its impact on dopamine levels. This could be beneficial in reducing fatigue and enhancing motivation.

Case Studies

Study on Athletic Performance : A double-blind placebo-controlled trial evaluated the effects of DMHA on athletic performance among college athletes. The results indicated a significant improvement in endurance and strength metrics among those who received DMHA compared to the placebo group.

Weight Management Research : Another study focused on the effects of DMHA on body composition in overweight individuals. Participants who supplemented with DMHA showed greater reductions in body fat percentage over eight weeks compared to those who did not.

Safety and Side Effects

While many users report positive effects from DMHA supplementation, there are potential side effects that warrant consideration:

- Increased Heart Rate : Stimulant effects can lead to elevated heart rates, which may pose risks for individuals with cardiovascular issues.

- Anxiety and Jitters : Some users experience heightened anxiety or jitteriness, particularly at higher doses.

- Dependency Potential : As with many stimulants, there is a risk of developing tolerance or dependency with prolonged use.

Regulatory Status

The regulatory status of DMHA varies by region. In some countries, it is banned or restricted in dietary supplements due to safety concerns. Users should be aware of local regulations before purchasing or using products containing this compound.

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(3S)-3-amino-N,5-dimethylhexanamide |

InChI |

InChI=1S/C8H18N2O/c1-6(2)4-7(9)5-8(11)10-3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

FOFOXSDQPLROQO-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)NC)N |

Canonical SMILES |

CC(C)CC(CC(=O)NC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.